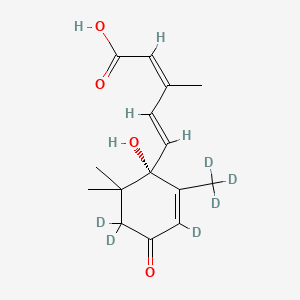
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide: is a chemical compound characterized by the presence of two n-octyl-d17 groups attached to a 3,3’-dithiodipropionamide core. This compound is notable for its use of deuterium, a stable isotope of hydrogen, which can be beneficial in various scientific applications, including studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide typically involves the reaction of 3,3’-dithiodipropionic acid with n-octyl-d17 amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiodipropionamide core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The amide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: New amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide has several applications in scientific research:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in studies involving protein modification and labeling due to its ability to form stable amide bonds.
Medicine: Potential use in drug development and delivery systems, particularly in the design of deuterated drugs which may exhibit improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, particularly those requiring isotopic labeling for analytical purposes.
Wirkmechanismus
The mechanism by which N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide exerts its effects is primarily through its ability to form stable amide bonds and participate in redox reactions. The presence of deuterium can influence the compound’s reactivity and stability, making it a valuable tool in studies involving isotopic effects. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug development.
Vergleich Mit ähnlichen Verbindungen
N,N’-Di-(n-octyl)-3,3’-dithiodipropionamide: Similar structure but without deuterium labeling.
N,N’-Di-(n-hexyl-d17)-3,3’-dithiodipropionamide: Similar structure with shorter alkyl chains.
N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide: Similar structure with different isotopic labeling.
Uniqueness: N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide is unique due to its deuterium labeling, which can provide distinct advantages in isotopic labeling studies. The presence of deuterium can enhance the stability and alter the reactivity of the compound, making it particularly useful in applications requiring precise tracking and analysis.
Eigenschaften
IUPAC Name |
N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctylamino)-3-oxopropyl]disulfanyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,17D2,18D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLUQLRQBLHJD-AITKEJORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)




![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)




